1-acetyl-N-butyl-N-phenylazetidine-3-carboxamide
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Overview
Description
1-Acetyl-N-butyl-N-phenylazetidine-3-carboxamide is a synthetic organic compound belonging to the azetidine class of chemicals Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
The synthesis of 1-acetyl-N-butyl-N-phenylazetidine-3-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of N-butyl-N-phenylamine with a suitable acylating agent can lead to the formation of the azetidine ring.
Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate compound with a suitable carboxylating agent, such as carbon dioxide or a carboxylic acid derivative.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.
Chemical Reactions Analysis
1-Acetyl-N-butyl-N-phenylazetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The azetidine ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted azetidine derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1-Acetyl-N-butyl-N-phenylazetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents targeting specific biological pathways.
Materials Science: Due to its unique structural properties, the compound is explored for use in the synthesis of advanced materials, such as polymers and coatings with specific functionalities.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its potential biological activities and mechanisms of action.
Mechanism of Action
The mechanism of action of 1-acetyl-N-butyl-N-phenylazetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to downstream biological effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved in its action.
Comparison with Similar Compounds
1-Acetyl-N-butyl-N-phenylazetidine-3-carboxamide can be compared with other azetidine derivatives, such as:
N-butylazetidine-3-carboxamide: Lacks the acetyl and phenyl groups, resulting in different chemical and biological properties.
N-phenylazetidine-3-carboxamide:
1-acetylazetidine-3-carboxamide: Lacks the butyl and phenyl groups, affecting its stability and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-acetyl-N-butyl-N-phenylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-4-10-18(15-8-6-5-7-9-15)16(20)14-11-17(12-14)13(2)19/h5-9,14H,3-4,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJGCWUVKGNOTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)C2CN(C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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